Methyl 7-chloro-3-methyl-1-oxoisochromane-3-carboxylate
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Overview
Description
Methyl 7-chloro-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylate is a chemical compound belonging to the class of isochromenes Isochromenes are heterocyclic compounds containing a benzene ring fused to a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-chloro-3-methyl-1-oxoisochromane-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 7-chloro-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-chloro-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 7-chloro-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Material Science: It is utilized in the development of advanced materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of Methyl 7-chloro-3-methyl-1-oxoisochromane-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to desired biological effects. For instance, it may bind to enzyme active sites, altering their activity and affecting metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,4-dihydro-4-oxo-1H-2-benzothiopyran-3-carboxylate: Similar in structure but contains a sulfur atom instead of oxygen.
Methyl 6,7-dihydro-7-oxo-4H-thieno[3,2-c]thiopyran-6-carboxylate: Contains a thiophene ring fused to the pyran ring.
Uniqueness
Methyl 7-chloro-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylate is unique due to the presence of a chlorine atom, which can significantly influence its reactivity and biological activity. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in various research applications.
Properties
IUPAC Name |
methyl 7-chloro-3-methyl-1-oxo-4H-isochromene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO4/c1-12(11(15)16-2)6-7-3-4-8(13)5-9(7)10(14)17-12/h3-5H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXNGDOFLNDURL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=C(C=C2)Cl)C(=O)O1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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